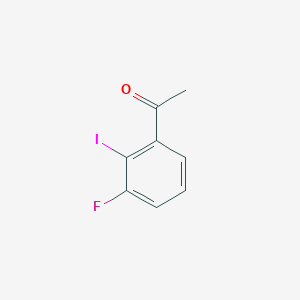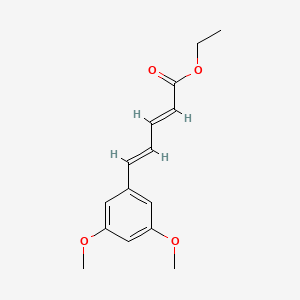
ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a penta-2,4-dienoate moiety and a 3,5-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 3,5-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Dehydration: The intermediate compound undergoes a dehydration reaction to form the final product, this compound. This step typically requires acidic conditions and elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
科学研究应用
Ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate can be compared with similar compounds such as:
Ethyl cinnamate: Similar structure but lacks the dimethoxyphenyl group.
Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate: Similar structure but lacks the methoxy groups on the phenyl ring.
Ethyl (2E,4E)-5-(3,4-dimethoxyphenyl)penta-2,4-dienoate: Similar structure but has methoxy groups at different positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C15H18O4 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C15H18O4/c1-4-19-15(16)8-6-5-7-12-9-13(17-2)11-14(10-12)18-3/h5-11H,4H2,1-3H3/b7-5+,8-6+ |
InChI 键 |
ICLNSXQRPARKNE-KQQUZDAGSA-N |
手性 SMILES |
CCOC(=O)/C=C/C=C/C1=CC(=CC(=C1)OC)OC |
规范 SMILES |
CCOC(=O)C=CC=CC1=CC(=CC(=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


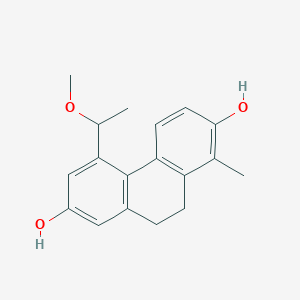

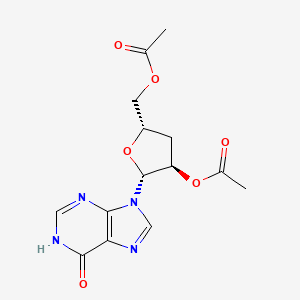
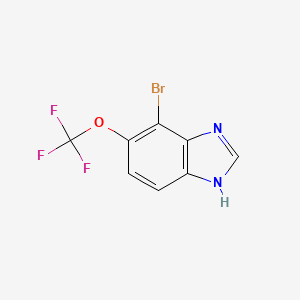
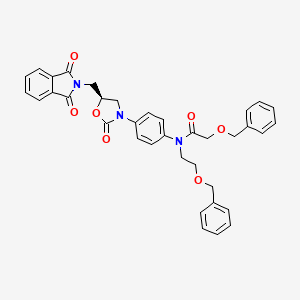
![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)
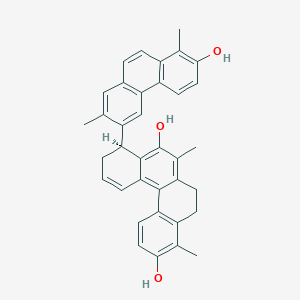

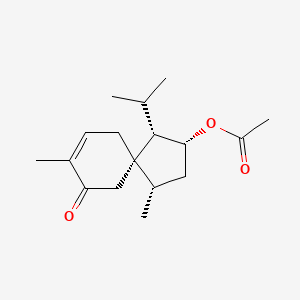
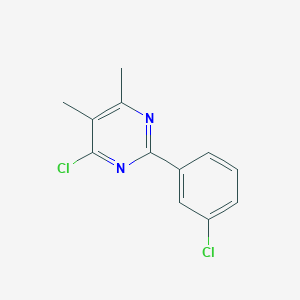
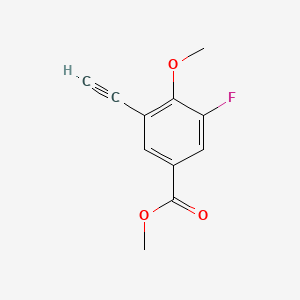
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
